molecular formula C33H40N2O5 B12768284 N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane CAS No. 132619-51-3

N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane

Cat. No.: B12768284
CAS No.: 132619-51-3
M. Wt: 544.7 g/mol
InChI Key: ZJBUCZFZQXPYFC-VQXQMPIVSA-N
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Description

N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane is a complex organic compound with a multifaceted structure. This compound is characterized by the presence of multiple functional groups, including amino, hydroxy, and indanacetylamino groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of the amino group using a t-butyloxycarbonyl (Boc) group. This is followed by the introduction of the diphenyl and hydroxy groups through a series of substitution and addition reactions. The final step involves the coupling of the indanacetylamino group to the hexane backbone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and catalyst are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while nucleophilic substitution can introduce new functional groups into the molecule.

Scientific Research Applications

N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-pentane
  • N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-heptane

Uniqueness

Compared to similar compounds, N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane stands out due to its specific combination of functional groups and structural features

Properties

CAS No.

132619-51-3

Molecular Formula

C33H40N2O5

Molecular Weight

544.7 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C33H40N2O5/c1-33(2,3)40-32(39)34-27(19-23-14-8-5-9-15-23)28(36)21-25(18-22-12-6-4-7-13-22)31(38)35-30-26-17-11-10-16-24(26)20-29(30)37/h4-17,25,27-30,36-37H,18-21H2,1-3H3,(H,34,39)(H,35,38)/t25-,27+,28+,29+,30-/m1/s1

InChI Key

ZJBUCZFZQXPYFC-VQXQMPIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@H]3[C@H](CC4=CC=CC=C34)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O

Origin of Product

United States

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